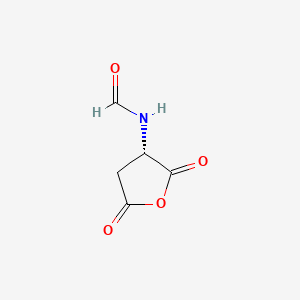

(S)-(-)-2-Formamidosuccinic anhydride

CAS No.: 33605-73-1

Cat. No.: VC2364846

Molecular Formula: C5H5NO4

Molecular Weight: 143.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33605-73-1 |

|---|---|

| Molecular Formula | C5H5NO4 |

| Molecular Weight | 143.10 g/mol |

| IUPAC Name | N-(2,5-dioxooxolan-3-yl)formamide |

| Standard InChI | InChI=1S/C5H5NO4/c7-2-6-3-1-4(8)10-5(3)9/h2-3H,1H2,(H,6,7) |

| Standard InChI Key | DFTMVZIUYVECNW-UHFFFAOYSA-N |

| Isomeric SMILES | C1[C@@H](C(=O)OC1=O)NC=O |

| SMILES | C1C(C(=O)OC1=O)NC=O |

| Canonical SMILES | C1C(C(=O)OC1=O)NC=O |

Introduction

Structural Characteristics and Nomenclature

(S)-(-)-2-Formamidosuccinic anhydride is a modified form of succinic anhydride featuring a formamide group (-NHCHO) attached to the carbon at position 2 of the succinic anhydride ring. The (S)-(-) designation indicates specific stereochemistry at the chiral carbon, where the molecule has a left-handed spatial arrangement and exhibits levorotatory optical activity (rotates plane-polarized light counterclockwise).

Chemical Structure Analysis

The compound contains the core succinic anhydride structure, which is a five-membered cyclic anhydride of succinic acid with the molecular formula C₄H₄O₃ . The addition of the formamide group creates the modified structure with the approximate molecular formula C₅H₅NO₄, where the formamide replaces one of the hydrogen atoms on the second carbon of the succinic anhydride.

Chirality Significance

Relationship to Parent Compound Succinic Anhydride

Understanding the properties of succinic anhydride provides valuable insight into the potential characteristics of (S)-(-)-2-Formamidosuccinic anhydride.

Properties of Succinic Anhydride

Succinic anhydride (also known as dihydro-2,5-furandione or butanedioic anhydride) is a white crystalline solid with the following key properties :

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄O₃ |

| Molecular Weight | 100.07 g/mol |

| Melting Point | 118-120°C |

| Boiling Point | 261°C |

| Density | 1.572 g/cm³ |

| Appearance | White to off-white crystalline solid |

| Water Solubility | <0.1 g/100 mL at 21°C (decomposes) |

| Flash Point | 157°C |

Succinic anhydride features a cyclic structure with two carbonyl groups within the five-membered ring. It is moderately toxic and serves as an irritant, particularly when heated to decomposition, at which point it emits pungent and irritating fumes .

Reactivity Comparison

Like succinic anhydride, (S)-(-)-2-Formamidosuccinic anhydride would be expected to react exothermically with water, albeit slowly, eventually hydrolyzing to the corresponding dicarboxylic acid form . The presence of the formamide group likely affects the reactivity of the anhydride function, potentially through electronic and steric effects.

Synthetic Methodologies

Based on the available literature, several approaches might be utilized for the synthesis of (S)-(-)-2-Formamidosuccinic anhydride.

Formamide as a Reagent

As detailed in search result , formamide can serve as a reagent for the direct synthesis of non-N-substituted cyclic imides from cyclic carboxylic anhydrides or corresponding dicarboxylic acids. Adapting this methodology, (S)-(-)-2-Formamidosuccinic anhydride might be synthesized through a controlled reaction of succinic anhydride with formamide under specific conditions to attach the formamide group at the desired position .

Chiral Synthetic Approaches

To achieve the specific (S)-(-) stereochemistry, several strategies could be employed:

-

Starting from chiral pool compounds (such as L-aspartic acid)

-

Employing asymmetric catalysts during synthesis

-

Resolution of racemic mixtures through chiral chromatography or crystallization

The synthesis would likely require protection-deprotection strategies to maintain the integrity of the stereocenters throughout the synthetic pathway, similar to approaches used for other polyamine succinamides .

Chemical and Physical Properties

The predicted properties of (S)-(-)-2-Formamidosuccinic anhydride can be extrapolated based on its structure and the known properties of succinic anhydride.

Estimated Physical Properties

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Weight | ~143 g/mol | Addition of formamide group to succinic anhydride |

| Melting Point | >120°C | Higher than succinic anhydride due to hydrogen bonding |

| Solubility | Limited in water, moderate in polar organic solvents | Based on functional groups present |

| Optical Rotation | Negative (levorotatory) | As indicated by (-) designation |

| Appearance | White to off-white crystalline solid | Similar to succinic anhydride |

| pH (in aqueous solution) | <3 | Acidic due to hydrolysis products |

Reactivity Profile

The compound would likely exhibit reactivity characteristic of both anhydrides and formamides:

-

Hydrolysis of the anhydride group to form the corresponding dicarboxylic acid

-

Nucleophilic addition to the anhydride carbonyl groups

-

Potential hydrogen bonding through the formamide NH group

-

Possible elimination reactions involving the formamide group under certain conditions

The compound would likely be sensitive to moisture, similar to succinic anhydride, and would require storage under anhydrous conditions .

Spectroscopic Characterization

Predicted spectroscopic properties would assist in the identification and characterization of (S)-(-)-2-Formamidosuccinic anhydride.

Infrared Spectroscopy

Expected characteristic absorption bands:

-

1780-1740 cm⁻¹ (anhydride C=O stretching, typically appearing as two bands)

-

1680-1650 cm⁻¹ (formamide C=O stretching)

-

3300-3250 cm⁻¹ (N-H stretching of formamide)

-

1550-1510 cm⁻¹ (N-H bending of formamide)

Nuclear Magnetic Resonance

In ¹H NMR analysis, the compound would likely show:

-

A singlet around 8.0-8.5 ppm for the formamide proton (CHO)

-

A broad singlet around 6.5-7.5 ppm for the NH proton

-

A multiplet around 4.5-5.0 ppm for the proton at the chiral center

-

Complex patterns for the remaining methylene protons between 2.5-3.5 ppm

In ¹³C NMR, characteristic signals would include:

-

Anhydride carbonyl carbons at approximately 170-175 ppm

-

Formamide carbonyl carbon at approximately 160-165 ppm

-

Chiral carbon at approximately 50-60 ppm

Research Challenges and Future Directions

Despite the potential utility of (S)-(-)-2-Formamidosuccinic anhydride, several research challenges exist that warrant further investigation.

Synthetic Challenges

Developing efficient stereoselective synthetic routes remains a significant challenge. The reaction conditions must be carefully controlled to maintain the integrity of both the chiral center and the reactive anhydride functionality .

Stability Considerations

The compound's potential instability, particularly in the presence of moisture or nucleophiles, necessitates careful handling and storage protocols. Research into stabilization strategies and protected derivatives could enhance the compound's practical utility .

Applications Development

Further research is needed to explore the full range of applications for this compound, particularly in asymmetric synthesis, pharmaceutical development, and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume